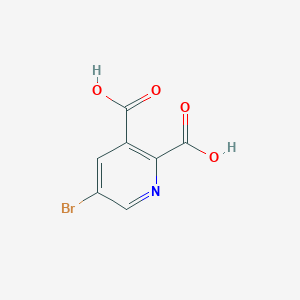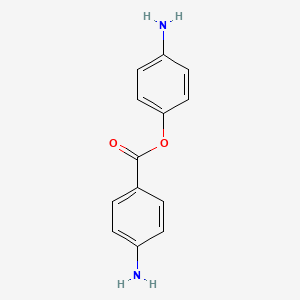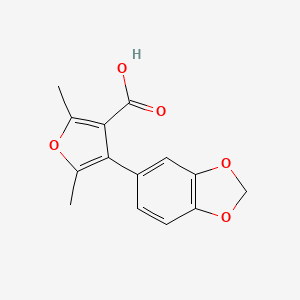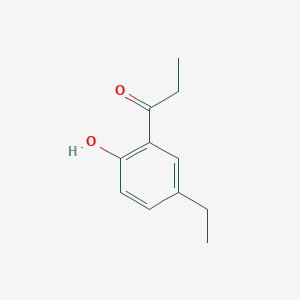![molecular formula C15H15BrN2 B1283160 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 112631-33-1](/img/structure/B1283160.png)
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline
Übersicht
Beschreibung
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, also known as 5-Bromo-2-quinolin-1-yl aniline, is an organic compound that belongs to the quinoline family. It is a colorless solid that has been used for a variety of scientific research purposes. It has a molecular formula of C9H7BrN and a molecular weight of 215.04 g/mol.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Elaboration : Research by Marull & Schlosser (2003) demonstrates the cyclization-condensation of anilines, which may provide insights into methods applicable to 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline for producing diverse chemical structures.
Knorr Synthesis Adaptation : The work of Wlodarczyk et al. (2011) on the Knorr synthesis of quinolines could be relevant for understanding synthetic pathways involving this compound.
Potential as Rho-Kinase Inhibitors : Letellier et al. (2008) discuss the synthesis of quinolin-2-one derivatives, indicating potential applications in inhibiting Rho-kinase enzymes, which could be explored for this compound (Letellier et al., 2008).
Heterocyclic Compound Synthesis : Mmonwa & Mphahlele (2016) demonstrate the synthesis of nitrogen-containing heterocyclic compounds using halogenated aniline derivatives, which might be applicable to this compound (Mmonwa & Mphahlele, 2016).
Antibacterial Properties : The study by Wang et al. (2016) on quinoline-4-carboxylic acid derivatives with antibacterial properties indicates a potential area of application for this compound in developing new antibacterial agents.
Photochemical Reactions : Nishio et al. (2000) explore the photochemical reactions of N-(2-halogenoalkanoyl) derivatives of anilines, which could be relevant for understanding the photochemical properties of this compound (Nishio et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCNDHDLJLISFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
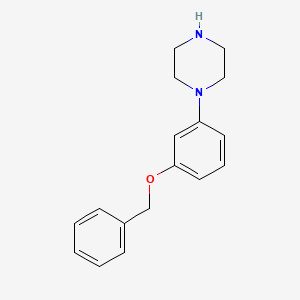
![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
